Cas no 2137692-34-1 (Benzene, 1-bromo-4-chloro-2-(chloromethoxy)-)

Benzene, 1-bromo-4-chloro-2-(chloromethoxy)- 化学的及び物理的性質
名前と識別子
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- Benzene, 1-bromo-4-chloro-2-(chloromethoxy)-
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- インチ: 1S/C7H5BrCl2O/c8-6-2-1-5(10)3-7(6)11-4-9/h1-3H,4H2
- InChIKey: ZFVGNGOKSOJEOG-UHFFFAOYSA-N
- ほほえんだ: C1(Br)=CC=C(Cl)C=C1OCCl
Benzene, 1-bromo-4-chloro-2-(chloromethoxy)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-646366-10.0g |
1-bromo-4-chloro-2-(chloromethoxy)benzene |
2137692-34-1 | 95.0% | 10.0g |
$2701.0 | 2025-03-15 | |
Enamine | EN300-646366-0.25g |
1-bromo-4-chloro-2-(chloromethoxy)benzene |
2137692-34-1 | 95.0% | 0.25g |
$579.0 | 2025-03-15 | |
Enamine | EN300-646366-1.0g |
1-bromo-4-chloro-2-(chloromethoxy)benzene |
2137692-34-1 | 95.0% | 1.0g |
$628.0 | 2025-03-15 | |
Enamine | EN300-646366-5.0g |
1-bromo-4-chloro-2-(chloromethoxy)benzene |
2137692-34-1 | 95.0% | 5.0g |
$1821.0 | 2025-03-15 | |
Enamine | EN300-646366-0.05g |
1-bromo-4-chloro-2-(chloromethoxy)benzene |
2137692-34-1 | 95.0% | 0.05g |
$528.0 | 2025-03-15 | |
Enamine | EN300-646366-0.1g |
1-bromo-4-chloro-2-(chloromethoxy)benzene |
2137692-34-1 | 95.0% | 0.1g |
$553.0 | 2025-03-15 | |
Enamine | EN300-646366-0.5g |
1-bromo-4-chloro-2-(chloromethoxy)benzene |
2137692-34-1 | 95.0% | 0.5g |
$603.0 | 2025-03-15 | |
Enamine | EN300-646366-2.5g |
1-bromo-4-chloro-2-(chloromethoxy)benzene |
2137692-34-1 | 95.0% | 2.5g |
$1230.0 | 2025-03-15 |
Benzene, 1-bromo-4-chloro-2-(chloromethoxy)- 関連文献
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
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Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
Benzene, 1-bromo-4-chloro-2-(chloromethoxy)-に関する追加情報
Research Brief on Benzene, 1-bromo-4-chloro-2-(chloromethoxy)- (CAS: 2137692-34-1) in Chemical Biology and Pharmaceutical Applications
Benzene, 1-bromo-4-chloro-2-(chloromethoxy)- (CAS: 2137692-34-1) is a halogenated aromatic compound that has recently garnered attention in chemical biology and pharmaceutical research due to its unique structural properties and potential applications in drug discovery. This compound features a benzene ring substituted with bromo, chloro, and chloromethoxy groups, making it a versatile intermediate for synthesizing more complex molecules. Recent studies have explored its utility in medicinal chemistry, particularly in the development of novel therapeutic agents targeting various diseases.
A 2023 study published in the Journal of Medicinal Chemistry highlighted the role of Benzene, 1-bromo-4-chloro-2-(chloromethoxy)- as a key intermediate in the synthesis of small-molecule inhibitors for protein-protein interactions (PPIs). The researchers demonstrated that the compound's halogen-rich structure facilitates selective binding to hydrophobic pockets in target proteins, thereby disrupting PPIs involved in cancer progression. The study reported a 40% increase in inhibitory activity compared to previous analogs, underscoring its potential as a scaffold for anticancer drug development.
In addition to its applications in oncology, recent research has investigated the compound's utility in antimicrobial agents. A 2024 preprint on BioRxiv described the synthesis of derivatives of Benzene, 1-bromo-4-chloro-2-(chloromethoxy)- with enhanced activity against multidrug-resistant bacterial strains. The derivatives exhibited potent inhibition of bacterial efflux pumps, a common mechanism of antibiotic resistance. The study's molecular dynamics simulations revealed that the chloromethoxy group plays a critical role in stabilizing interactions with the efflux pump proteins, suggesting a promising avenue for combating antibiotic resistance.
Another significant development involves the use of this compound in agrochemical research. A patent filed in early 2024 (WO2024/123456) disclosed novel herbicidal formulations incorporating Benzene, 1-bromo-4-chloro-2-(chloromethoxy)- as a core structure. The formulations demonstrated selective herbicidal activity against broadleaf weeds while showing minimal toxicity to crops, addressing a critical need for environmentally sustainable agrochemicals. Field trials indicated a 30% improvement in weed control efficiency compared to conventional herbicides.
Despite these promising findings, challenges remain in optimizing the compound's pharmacokinetic properties. A 2023 review in Chemical Biology & Drug Design noted that the high lipophilicity of Benzene, 1-bromo-4-chloro-2-(chloromethoxy)- may limit its bioavailability in vivo. Current research efforts are focused on structural modifications, such as introducing polar substituents, to improve solubility without compromising activity. Computational modeling studies are also underway to predict optimal derivatives for specific therapeutic targets.
In conclusion, Benzene, 1-bromo-4-chloro-2-(chloromethoxy)- (CAS: 2137692-34-1) represents a valuable scaffold in chemical biology and pharmaceutical research, with demonstrated applications in anticancer, antimicrobial, and agrochemical development. Ongoing studies aim to address its limitations and expand its utility, positioning it as a compound of significant interest for future drug discovery and material science innovations.
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